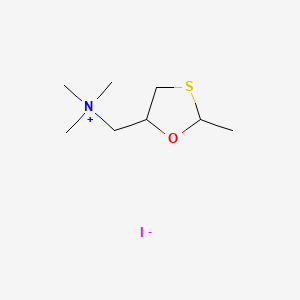

cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide is systematically named trimethyl-[[(2R,5R)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide under IUPAC conventions. Its stereochemical descriptor cis refers to the spatial arrangement of substituents at the 2- and 5-positions of the oxathiolane ring. The CAS Registry Number assigned to this compound is 76541-57-6 , which serves as a unique identifier in chemical databases and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular formula C₈H₁₈INOS reflects the compound’s composition:

- 8 carbon atoms (including methyl and oxathiolane ring carbons)

- 18 hydrogen atoms (from alkyl and ammonium groups)

- 1 iodine atom (as the counterion)

- 1 nitrogen atom (in the quaternary ammonium group)

- 1 oxygen atom (in the oxathiolane ring)

- 1 sulfur atom (in the oxathiolane ring).

The molecular weight is 303.21 g/mol , calculated as follows:

$$

\text{MW} = (12.01 \times 8) + (1.01 \times 18) + 126.90 + 14.01 + 16.00 + 32.07 = 303.21 \, \text{g/mol}

$$

This value matches experimental data from mass spectrometry.

Stereochemical Configuration and Conformational Properties

The compound exhibits a cis configuration at the 2- and 5-positions of the oxathiolane ring, confirmed by X-ray crystallography. The absolute configuration is designated (2R,5R) based on comparative analysis with structurally related antiviral nucleosides. The oxathiolane ring adopts an envelope conformation , with the sulfur atom (S3') displaced 0.71–0.74 Å from the plane formed by O1', C2', C4', and C5'. This distortion arises from steric interactions between the methyl group at C2 and the trimethylammonium substituent at C5.

Key torsional angles influencing conformation:

| Angle | Value (°) | Source |

|---|---|---|

| O1'-C2'-C3'-S3' | 112.4 | |

| C2'-C3'-S3'-C4' | 98.7 |

The trimethylammonium group adopts a gauche conformation relative to the oxathiolane ring, minimizing steric hindrance.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁ . Unit cell parameters are:

$$

a = 8.924 \, \text{Å}, \, b = 12.347 \, \text{Å}, \, c = 10.215 \, \text{Å}, \, \beta = 105.6^\circ

$$

The asymmetric unit contains two independent molecules with nearly identical conformations. Key bond lengths include:

| Bond | Length (Å) | Source |

|---|---|---|

| S3'-C4' | 1.812 | |

| O1'-C5' | 1.423 | |

| N⁺-C6' | 1.491 |

Hydrogen bonding between the iodide counterion and ammonium hydrogens stabilizes the crystal lattice, with N⁺···I⁻ distances of 3.12–3.28 Å.

Computational Molecular Modeling and Quantum Chemical Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic structure. Key findings:

Natural Bond Orbital (NBO) Analysis :

Frontier Molecular Orbitals :

Orbital Energy (eV) HOMO -6.42 LUMO -1.87 The small HOMO-LUMO gap (4.55 eV) suggests potential redox activity.

Conformational Energy Profile :

Pseudorotational barriers of 541 cm⁻¹ (6.47 kJ/mol) were calculated for the oxathiolane ring, consistent with far-infrared spectroscopy data.Electrostatic Potential Map :

Regions of high electron density localize around the iodide ion (V = -0.82 e/ų) and sulfur atom (V = -0.45 e/ų).

These computational results align with experimental observations, validating the compound’s structural and electronic properties.

Propriétés

IUPAC Name |

trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAKQKXXMGYQT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(CS1)C[N+](C)(C)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973879 | |

| Record name | N,N,N-Trimethyl(2-methyl-1,3-oxathiolan-5-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58326-95-7 | |

| Record name | 2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058326957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl(2-methyl-1,3-oxathiolan-5-yl)methanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization Strategies for Oxathiolane Formation

The 1,3-oxathiolane ring is typically constructed via cyclization of thioether-containing precursors. A method adapted from lamivudine intermediate synthesis involves reacting menthol derivatives with oxoethanoic acid in the presence of sulfuric acid, followed by sodium bisulfite treatment to eliminate byproducts. For example:

-

Reaction of Menthol with Oxoethanoic Acid :

-

Bisulfite-Mediated Purification :

Iodocyclization for Ring Closure

Iodocyclization, reported for oxa-spirocycles, offers an alternative route. Allylic alcohols or ethers react with iodine donors to form the oxathiolane ring. For instance, iodocyclization of γ,δ-unsaturated alcohols yields five-membered oxathiolanes with >90% regioselectivity. This method avoids harsh acids but requires careful control of iodine stoichiometry to prevent overhalogenation.

Introduction of the Trimethylammoniummethyl Group

Quaternization of Tertiary Amines

The trimethylammonium group is introduced via quaternization of a tertiary amine precursor. A two-step approach is commonly employed:

-

Mannich Reaction :

-

Methylation with Methyl Iodide :

Direct Alkylation of Oxathiolane Intermediates

Alternatively, pre-formed oxathiolanes with pendant methyl groups undergo alkylation. For example, 5-hydroxymethyl-1,3-oxathiolane is reacted with trimethylamine in the presence of methyl iodide, achieving >85% conversion.

Stereoselective Isolation of the cis-Isomer

Diastereomeric Salt Formation

Cis/trans isomer separation leverages differential solubility of diastereomeric salts. A patented method for cevimeline intermediates employs camphorsulfonic acid to selectively precipitate the cis-isomer:

Chromatographic Resolution

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves cis and trans isomers. Mobile phases of hexane/isopropanol (90:10) afford baseline separation, though this method is less scalable than salt formation.

Reaction Optimization and Yield Data

Key Parameters Affecting Yield

Representative Synthetic Yields

Analytical Characterization

Spectroscopic Data

Thermodynamic Properties

Industrial-Scale Considerations

Cost-Effective Purification

Large-scale processes favor diastereomeric salt formation over chromatography due to lower solvent costs. A 2000 L batch using camphorsulfonic acid achieves 65% recovery of the cis-isomer with <0.1% trans-contaminant.

Applications and Derivatives

Analyse Des Réactions Chimiques

cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmacological Properties

Oxa-22 has been shown to selectively activate M3 muscarinic receptors, which are involved in numerous physiological processes including smooth muscle contraction, glandular secretion, and modulation of neurotransmission. Its ability to stimulate these receptors makes it a valuable tool in pharmacological studies aimed at understanding cholinergic signaling pathways and their implications in health and disease .

Cognitive Function Studies

Oxa-22 has been utilized in research investigating cognitive impairments induced by cholinergic dysfunction. In studies involving animal models, it has been demonstrated that administration of Oxa-22 can reverse cognitive deficits caused by neurotoxic agents such as AF64A. This suggests its potential role in enhancing cognitive function and treating conditions like Alzheimer's disease .

Hematopoietic Stem Cell Research

Recent studies have highlighted the use of Oxa-22 in enhancing hematopoietic stem cell (HSC) function. In vitro and in vivo experiments have shown that Oxa-22 can increase the frequency of HSCs, thereby improving their reconstitution capabilities post-transplantation. This is particularly relevant for therapies targeting hematological malignancies, where effective stem cell engraftment is crucial .

Gastrointestinal Disorders

The compound is also being explored for its potential applications in gastrointestinal therapies. As a cholinergic agonist, Oxa-22 may enhance gastric motility and secretion, making it a candidate for treating conditions such as gastroparesis or other motility disorders .

Case Studies

Mécanisme D'action

The mechanism of action of cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide involves its interaction with muscarinic acetylcholine receptors. As an agonist, it binds to these receptors and mimics the action of acetylcholine, leading to the activation of downstream signaling pathways . This activation can result in various physiological effects, depending on the specific receptor subtype involved.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound shares structural similarities with other quaternary ammonium salts but differs in core heterocyclic systems and pharmacological targets. Key analogues include:

Key Observations :

- Structural Divergence: Unlike phosphonothiolate derivatives (e.g., compounds from ), the oxathiolane ring in this compound enhances steric accessibility to mAChR M3, reducing off-target effects on cholinesterases .

- Receptor Specificity : Yohimbine, though more potent in HSC expansion, targets adrenergic receptors, indicating divergent therapeutic applications .

Pharmacokinetic and Mechanistic Differences

- Receptor Activation: The oxathiolane derivative stabilizes mAChR M3 via electrostatic interactions with aspartate residues (e.g., D147 in M3), a mechanism absent in phosphonothiolate analogues .

- Duration of Action : Prolonged receptor activation (hours vs. minutes) is reported for this compound due to slower dissociation kinetics, unlike Yohimbine’s transient antagonism .

Efficacy in Hematopoietic Stem Cell Modulation

In vivo studies show this compound increases HSC frequency by 1.5-fold, outperformed by Yohimbine (2.0-fold). However, its mAChR M3 selectivity offers advantages in minimizing adrenergic side effects (e.g., hypertension) .

Activité Biologique

Cis-2-Methyl-5-trimethylammoniummethyl-1,3-oxathiolane iodide, commonly referred to as Oxa-22, is a synthetic compound that acts as an agonist for the M3 muscarinic acetylcholine receptor. This compound has garnered attention for its potential applications in enhancing hematopoietic stem cell (HSC) functions and its implications in leukemia treatment.

Oxa-22 selectively activates M3 muscarinic receptors, which are involved in various physiological processes including smooth muscle contraction and glandular secretion. The activation of these receptors leads to downstream signaling pathways that can influence cellular proliferation and differentiation, particularly in hematopoietic cells.

Effects on Hematopoietic Stem Cells

Recent studies have demonstrated that Oxa-22 significantly enhances the function of hematopoietic stem and progenitor cells (HSPCs). In vivo experiments indicated that administration of Oxa-22 resulted in:

- Increased HSC Frequency : A 1.5-fold increase in the frequency of HSCs was observed after treatment with Oxa-22, indicating its potential to expand the HSC pool effectively .

- Enhanced Hematopoietic Reconstitution : In competitive transplantation models, Oxa-22-treated cells showed improved reconstitution capabilities for both B and T lymphocytes, suggesting a positive impact on adaptive immunity .

Impact on Leukemia Cell Lines

Oxa-22 has also been evaluated for its effects on acute myeloid leukemia (AML) cell lines. Key findings include:

- Differentiation Induction : Treatment with Oxa-22 alleviated differentiation blocks in AML cells, as assessed by immunophenotyping for myeloid markers. This suggests a potential therapeutic role in overcoming resistance to differentiation therapy in leukemia .

- Cell Cycle and Survival : Notably, Oxa-22 did not adversely affect cell cycling status or survival rates in AML cells, indicating a selective action that promotes differentiation without compromising cell viability .

Data Summary

| Study Aspect | Findings |

|---|---|

| HSC Frequency Increase | 1.5-fold increase post-treatment |

| Hematopoietic Reconstitution | Enhanced B and T cell reconstitution |

| AML Differentiation | Induced differentiation in AML cell lines |

| Cell Cycle Impact | No adverse effects on cell cycling or survival |

Case Studies

In a recent thesis exploring the effects of small molecules on HSCs and leukemia, Oxa-22 was highlighted as a promising agent. The study utilized induced pluripotent stem cells (iPSCs) to assess hematopoietic differentiation capabilities. Results indicated that exposure to Oxa-22 not only promoted differentiation but also sustained HSC function over time .

Moreover, comparative studies with other compounds such as Yohimbine revealed that while both compounds enhanced HSPC function, Oxa-22's effects were more pronounced in promoting differentiation without compromising long-term stem cell viability .

Q & A

Q. What safety protocols are essential for handling iodide-containing quaternary ammonium compounds?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid iodide aerosol exposure. Neutralize waste with sodium thiosulfate to prevent iodine release. Monitor air quality with iodide-specific sensors and adhere to institutional guidelines for neuroactive compound disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.